Artemicapin C

Catalog No.
S1960365
CAS No.
334007-19-1
M.F
C10H6O5
M. Wt
206.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artemicapin C

CAS Number

334007-19-1

Product Name

Artemicapin C

IUPAC Name

4-hydroxy-[1,3]dioxolo[4,5-h]chromen-8-one

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C10H6O5/c11-6-3-5-1-2-7(12)15-8(5)10-9(6)13-4-14-10/h1-3,11H,4H2

InChI Key

BKFIQORTLXDLHQ-UHFFFAOYSA-N

SMILES

C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O

Canonical SMILES

C1OC2=C(C=C3C=CC(=O)OC3=C2O1)O

Artemicapin C is a naturally occurring compound belonging to the class of flavonoids, specifically a type of flavone. It is primarily isolated from various plant species, including those in the genus Artemisia, which are known for their medicinal properties. The compound exhibits a complex structure characterized by multiple hydroxyl groups and a distinctive chromone moiety, contributing to its biological activities and potential therapeutic applications.

Identification and Classification

4-Hydroxy-8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, also known as Artemicapin C, is a naturally occurring coumarin derivative. Coumarins are a class of organic compounds found in various plants and known for their diverse biological activities []. Artemicapin C can be identified by its chemical formula (C10H6O4) and InChI code (InChI=1S/C10H6O4/c11-8-4-2-6-1-3-7-10(9(6)14-8)13-5-12-7/h1-4H,5H2) [].

Source and Availability

Artemicapin C is primarily isolated from the aerial parts of Artemisia annua L., commonly known as sweet wormwood []. This plant is widely cultivated for the production of artemisinin, an antimalarial drug. Artemicapin C is a minor constituent but can be obtained as a research reference material from various chemical suppliers [].

Potential Pharmacological Activities

While the specific mechanisms of action are still under investigation, some studies suggest that Artemicapin C may possess various pharmacological properties. These include:

  • Antimicrobial activity: Research indicates Artemicapin C may exhibit antibacterial and antifungal properties.
  • Anticancer properties: In vitro studies suggest potential antiproliferative effects against some cancer cell lines.
Typical of flavonoids. These include:

  • Oxidation-Reduction Reactions: The presence of hydroxyl groups allows Artemicapin C to undergo oxidation, forming quinones or other oxidized derivatives.
  • Condensation Reactions: Artemicapin C can react with other phenolic compounds or aldehydes under acidic conditions, leading to the formation of larger polyphenolic structures.
  • Hydrolysis: In the presence of water and appropriate catalysts, Artemicapin C may hydrolyze to yield simpler phenolic compounds.

These reactions are crucial for understanding its chemical behavior and potential modifications for enhanced biological activity.

Artemicapin C exhibits a range of biological activities that make it a compound of interest in pharmacological research:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: Artemicapin C can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Effects: Studies indicate that it possesses antimicrobial properties against various bacterial and fungal strains.
  • Anticancer Potential: Preliminary research suggests that Artemicapin C may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

The synthesis of Artemicapin C can be achieved through several methods:

  • Natural Extraction: The most common method involves extracting the compound from plant sources, particularly from species of Artemisia. This can be done using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoid precursors through multi-step reactions that include cyclization and functional group modifications.
  • Biotechnological Approaches: Recent advancements in biochemistry allow for the use of microbial fermentation to produce Artemicapin C using genetically modified organisms capable of synthesizing flavonoids.

Artemicapin C has several promising applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for use in developing new drugs targeting oxidative stress-related diseases, inflammation, and cancer.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at enhancing health and preventing chronic diseases.
  • Cosmetics: The compound's skin-protective effects position it as an ingredient in cosmetic formulations aimed at reducing oxidative damage.

Research on Artemicapin C's interactions with other compounds is essential for understanding its efficacy and safety profile:

  • Synergistic Effects: Studies have shown that when combined with other antioxidants or anti-inflammatory agents, Artemicapin C may enhance their effects, suggesting potential for combination therapies.
  • Metabolic Interactions: Investigations into how Artemicapin C interacts with metabolic pathways indicate that it may influence drug metabolism, necessitating caution when used alongside certain medications.

Artemicapin C shares structural and functional similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey ActivitiesUnique Features
QuercetinFlavonolAntioxidant, anti-inflammatoryWidely studied; abundant in fruits
KaempferolFlavonolAntioxidant, anticancerFound in various vegetables
LuteolinFlavoneAnti-inflammatory, antimicrobialExhibits neuroprotective effects
ApigeninFlavoneAnticancer, antioxidantKnown for its calming effects

Artemicapin C is unique due to its specific structural features and the combination of biological activities that may not be present in these other compounds. Its potential applications in medicine and health supplements further distinguish it from similar flavonoids.

XLogP3

1.4

Wikipedia

8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-

Dates

Modify: 2023-08-16

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